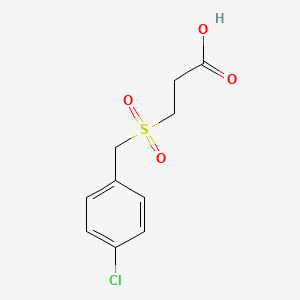

3-(4-Chloro-phenylmethanesulfonyl)-propionic acid

Description

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methylsulfonyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c11-9-3-1-8(2-4-9)7-16(14,15)6-5-10(12)13/h1-4H,5-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTISTYYALRTAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)CCC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-phenylmethanesulfonyl)-propionic acid typically involves the reaction of 4-chlorobenzyl chloride with sodium methanesulfinate to form 4-chlorobenzyl methanesulfonate. This intermediate is then reacted with acrylonitrile in the presence of a base to yield 3-(4-Chloro-phenylmethanesulfonyl)-propionitrile, which is subsequently hydrolyzed to produce the desired 3-(4-Chloro-phenylmethanesulfonyl)-propionic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 3-(4-Chloro-phenylmethanesulfonyl)-propionic acid.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Chloro-phenylmethanesulfonyl)-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C10H11ClO4S

- Molecular Weight : 262.71 g/mol

- Physical State : Solid

- Functional Groups : Carboxylic acid and sulfonyl group

Medicinal Chemistry

3-(4-Chloro-phenylmethanesulfonyl)-propionic acid has been investigated for its potential therapeutic effects. Its structure allows it to interact with biological targets, making it a candidate for drug development.

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that it significantly reduced cell viability in breast cancer cells, suggesting its potential as an anticancer agent.

- Anti-inflammatory Properties : The compound has been explored for its ability to inhibit enzymes involved in inflammatory pathways, such as phospholipase A2. This inhibition could lead to reduced production of inflammatory mediators like prostaglandins and leukotrienes .

Antimicrobial Research

The compound exhibits antimicrobial properties against a range of pathogens. Its chlorophenylsulfanyl group enhances its interaction with microbial enzymes, potentially disrupting their metabolic processes.

- Case Study on Antimicrobial Efficacy : In laboratory tests, 3-(4-Chloro-phenylmethanesulfonyl)-propionic acid showed effective inhibition of both Gram-positive and Gram-negative bacteria, supporting its use as a potential antimicrobial agent .

Biochemical Research

In proteomics research, this compound serves as a useful reagent for studying protein interactions and enzyme activities. Its sulfonyl group can participate in various chemical reactions that modify proteins or peptides.

Study on Anticancer Effects

A recent study focused on the anticancer effects of pyrimidine derivatives similar to 3-(4-Chloro-phenylmethanesulfonyl)-propionic acid. Results indicated that the compound induced apoptosis in cancer cells and arrested the cell cycle, making it a promising candidate for further development as an anticancer therapeutic agent.

Antimicrobial Testing

Another significant study evaluated the antimicrobial activity of this compound against various bacterial strains. The findings revealed that it not only inhibited bacterial growth but also showed synergistic effects when combined with other antimicrobial agents, enhancing its efficacy.

Mécanisme D'action

The mechanism of action of 3-(4-Chloro-phenylmethanesulfonyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the chloro-substituted phenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(4-Chloro-phenylmethanesulfonyl)-propionic acid and its analogs:

*Estimated based on sulfonic acid analogs (pKa range: sulfonic acids ~1–2, but sulfonyl-substituted carboxylic acids ~3.5–4.2 due to inductive effects).

Key Insights:

Acidity: The sulfonyl group in the target compound significantly lowers the pKa of the carboxylic acid compared to non-sulfonated analogs, enhancing its solubility in aqueous environments .

Bioactivity: Sulfonyl Derivatives: Sulfone-containing propionic acids (e.g., those in patents) are often explored for anti-inflammatory applications due to their ability to inhibit cyclooxygenases (COX) or interact with nuclear receptors . Hydroxyphenyl Derivatives: 3-(4-Hydroxyphenyl)propionic acid exhibits antioxidant activity (TEAC = 0.579 in DPPH assays), but esterification reduces efficacy, unlike sulfonyl groups, which may stabilize reactive intermediates .

Synthetic Routes :

- The target compound’s synthesis likely involves sulfonation of a benzyl-thioether precursor or direct coupling of a sulfonyl chloride to propionic acid .

- Asymmetric synthesis methods, such as Grignard additions to Meldrum’s acid derivatives (used for 3-(4-chlorophenyl)propionic acid), may require modification to accommodate the sulfonyl group .

Structural-Activity Relationships (SAR):

- Electron-Withdrawing Groups (EWGs) : Chlorine and sulfonyl groups increase acidity and polarity, improving membrane permeability and target binding in hydrophobic pockets.

- Positional Effects : Substitution at the para position (vs. ortho/meta) maximizes steric accessibility for enzyme interactions .

- Sulfonyl vs. Thioether : Sulfonyl groups enhance oxidative stability compared to thioethers, which are prone to metabolic oxidation .

Activité Biologique

3-(4-Chloro-phenylmethanesulfonyl)-propionic acid (C10H11ClO4S) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a propionic acid backbone with a 4-chlorobenzylsulfonyl group, contributing to its reactivity and biological activity. The presence of the sulfonyl and carboxylic acid functional groups enhances its ability to interact with biological targets, potentially influencing pathways related to inflammation and pain management.

Enzyme Inhibition

Research indicates that 3-(4-Chloro-phenylmethanesulfonyl)-propionic acid acts as an inhibitor of specific enzymes. The sulfonyl group in its structure is known to enhance binding affinity to target proteins, which may lead to therapeutic effects. This property makes it a candidate for developing treatments for diseases characterized by dysregulated enzyme activity .

The mechanism of action for 3-(4-Chloro-phenylmethanesulfonyl)-propionic acid likely involves:

- Enzyme Inhibition : Binding to the active sites of enzymes, thus preventing substrate interaction and catalytic activity.

- Receptor Modulation : Interacting with specific receptors on cell surfaces, altering signal transduction pathways which can impact cell proliferation and survival .

Research Findings

Several studies have investigated the interactions of 3-(4-Chloro-phenylmethanesulfonyl)-propionic acid with biological macromolecules. These interactions are crucial for understanding its potential therapeutic applications.

Case Studies

- Inflammation Models : In vitro studies have shown that compounds similar to 3-(4-Chloro-phenylmethanesulfonyl)-propionic acid can reduce inflammatory markers in cell lines exposed to pro-inflammatory stimuli. This suggests a potential role in managing inflammatory diseases.

- Cancer Cell Lines : Preliminary investigations into cancer cell lines have indicated that sulfonamide derivatives can inhibit cell growth, leading researchers to hypothesize that 3-(4-Chloro-phenylmethanesulfonyl)-propionic acid may exhibit similar anticancer effects.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 3-(3-Chloro-phenylmethanesulfonyl)-propionic acid | C10H11ClO4S | Different chlorine position | Potential variations in activity |

| 3-(4-Chlorophenyl)propanoic acid | C9H9ClO2 | Lacks the sulfonyl group | Different reactivity profile |

| Benzene sulfonic acid derivatives | Varies | Broader class | Often used as industrial chemicals |

This table highlights how structural variations among related compounds can influence their biological activities, emphasizing the unique position of 3-(4-Chloro-phenylmethanesulfonyl)-propionic acid in medicinal chemistry research.

Q & A

Q. What are the validated synthetic routes for 3-(4-Chloro-phenylmethanesulfonyl)-propionic acid, and how can intermediates be characterized?

The synthesis typically involves sulfonylation of 3-(4-chlorophenyl)propionic acid derivatives. A common approach is reacting 4-chlorobenzyl mercaptan with propiolic acid derivatives under controlled oxidation (e.g., using H₂O₂ or mCPBA) to introduce the sulfonyl group . Key intermediates should be characterized via:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and sulfonyl group integration.

- Mass spectrometry (EI or ESI-MS) to verify molecular ions and fragmentation patterns, cross-referenced against databases like NIST Chemistry WebBook .

- HPLC-PDA to assess purity (>95% recommended for research-grade material).

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical spectra (e.g., unexpected IR carbonyl stretches or NMR shifts) may arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

- Solvent standardization : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) for NMR to minimize solvent-induced shifts .

- Computational validation : Compare experimental IR or NMR data with density functional theory (DFT)-predicted spectra (e.g., using Gaussian or ORCA software) .

- Database cross-referencing : Validate mass spectra against authoritative sources like NIST or MassBank .

Advanced Research Questions

Q. What experimental designs are optimal for studying the structure-activity relationships (SAR) of 3-(4-Chloro-phenylmethanesulfonyl)-propionic acid in biological systems?

To evaluate SAR:

- Derivatization : Synthesize analogs with modified sulfonyl or chlorophenyl groups (e.g., replacing Cl with F or Br) to assess electronic effects .

- Biological assays : Use dose-response studies (e.g., phytotoxicity assays against Cuscuta campestris at 0.25–1 mM) to correlate substituent changes with activity .

- Crystallography : Resolve X-ray structures (using SHELXL ) to identify key hydrogen bonds or steric interactions influencing binding.

Q. How can computational methods enhance the understanding of this compound’s electronic properties?

- DFT calculations : Optimize molecular geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, validated against crystallographic data .

- Solubility modeling : Calculate Hansen solubility parameters (δ) to guide solvent selection for formulation .

Q. What strategies address contradictions in biological activity data across studies?

Contradictions may stem from assay conditions or impurity profiles. Solutions include:

- Standardized protocols : Adopt OECD guidelines for in vitro assays to ensure reproducibility.

- Impurity profiling : Use LC-MS to identify and quantify byproducts (e.g., desulfonylated derivatives) .

- Meta-analysis : Compare results across studies using tools like RevMan, focusing on variables like pH, temperature, and cell lines .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.